ACE Inhibitory Rank-Order vs. Verticinone and Verticine
In the only published direct head-to-head ACE inhibition study of Fritillaria alkaloids, peimisine (songbaisine) exhibited the highest IC₅₀ (lowest potency) among the three tested compounds. The IC₅₀ of peimisine was 526.5 µM, compared to 165.0 µM for verticinone and 312.8 µM for verticine [1]. This 3.2-fold and 1.7-fold difference, respectively, means that if a research program requires potent ACE inhibition, verticinone or verticine would be preferred. Conversely, if a study aims to dissect ACE-independent mechanisms (e.g., M receptor antagonism, β-receptor agonism, NO release) without confounding ACE-mediated effects, peimisine's weaker ACE inhibition becomes a deliberate selection advantage .
| Evidence Dimension | ACE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 526.5 µM (peimisine / songbaisine) |
| Comparator Or Baseline | Verticinone: 165.0 µM; Verticine: 312.8 µM |
| Quantified Difference | Peimisine IC₅₀ is 3.2× higher (weaker) than verticinone; 1.7× higher than verticine |
| Conditions | In vitro ACE inhibition assay; dose-dependent manner; compounds purified from Fritillaria ussuriensis |
Why This Matters
This quantitative rank order allows researchers to deliberately select songbaisine when they need to minimize ACE-mediated confounding in mechanistic studies, or to choose verticinone when maximal ACE inhibition is required.
- [1] Oh H, Kang DG, Kwon TO, et al. Angiotensin converting enzyme (ACE) inhibitory alkaloids from Fritillaria ussuriensis. Planta Med. 2003 Jun;69(6):564-5. IC₅₀: verticinone 165.0 µM, verticine 312.8 µM, peimisine 526.5 µM. View Source
